molecular formula C43H75NO16 B12401715 Erythromycin ethylsuccinate-13C,d3

Erythromycin ethylsuccinate-13C,d3

Cat. No.: B12401715
M. Wt: 866.1 g/mol
InChI Key: NSYZCCDSJNWWJL-FHXIOVPISA-N
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Description

Erythromycin ethylsuccinate-13C,d3 is a labeled compound of erythromycin ethylsuccinate, which is a macrolide antibiotic produced by the bacterium Streptomyces erythreus. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythromycin ethylsuccinate-13C,d3 involves the incorporation of carbon-13 and deuterium into the erythromycin ethylsuccinate molecule. This process typically starts with the fermentation of Streptomyces erythreus to produce erythromycin. The erythromycin is then chemically modified to introduce the ethylsuccinate group and the isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows a similar pathway but on a larger scale. The fermentation process is optimized for high yield, and the subsequent chemical modifications are carried out in large reactors. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Erythromycin ethylsuccinate-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of products depending on the functional groups involved .

Scientific Research Applications

Erythromycin ethylsuccinate-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:

Mechanism of Action

Erythromycin ethylsuccinate-13C,d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the progression of nascent polypeptide chains. This action prevents the bacteria from synthesizing essential proteins, leading to their death. The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in pharmacokinetic studies and drug metabolism research, where understanding the behavior of the drug in the body is crucial .

Properties

Molecular Formula

C43H75NO16

Molecular Weight

866.1 g/mol

IUPAC Name

1-O-ethyl 4-O-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-3-yl] butanedioate

InChI

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1/i12+1D3

InChI Key

NSYZCCDSJNWWJL-FHXIOVPISA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1OC(=O)CCC(=O)OCC)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

Origin of Product

United States

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